molecular formula C11H15BBrNO2 B1273288 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 214360-62-0

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1273288
CAS No.: 214360-62-0
M. Wt: 283.96 g/mol
InChI Key: MEGBELYYUPCOIQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 120-45-6) is a pyridine-based organoboron compound with the molecular formula C₁₁H₁₅BBrNO₂ and a molecular weight of 283.96 g/mol . Its structure features a bromine substituent at the 2-position and a pinacol boronate ester at the 5-position of the pyridine ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Applications span pharmaceuticals, materials science (e.g., organic electroluminescent devices), and agrochemicals, owing to its dual functionality: the boronate group enables coupling reactions, while bromine serves as a leaving group or site for further functionalization .

Properties

IUPAC Name

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGBELYYUPCOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383345
Record name 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-62-0
Record name 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 214360-62-0
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Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The primary synthetic route involves Miyaura borylation , a palladium-catalyzed cross-coupling reaction between 2-bromo-5-chloropyridine and bis(pinacolato)diboron (B₂pin₂). This method is favored for its mild conditions and functional group tolerance.

Reaction Overview

The mechanism proceeds via:

  • Oxidative addition : Pd(0) inserts into the C–Br bond of 2-bromo-5-chloropyridine.
  • Transmetallation : B₂pin₂ coordinates to Pd, forming a Pd–B intermediate.
  • Reductive elimination : The boronate group is transferred to the pyridine ring, releasing Pd(0) for catalytic turnover.
Typical Conditions
Parameter Value/Description Reference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂
Base KOAc, Na₂CO₃, or Cs₂CO₃
Solvent THF, DMF, or toluene
Temperature 80–120°C
Yield 70–90%
Procedure
  • Synthesis of 2-Bromo-5-Chloropyridine :

    • React 2-amino-5-chloropyridine with HBr and Br₂ at 0–10°C, followed by treatment with NaNO₂ to yield 2-bromo-5-chloropyridine.
    • Purify via extraction with diethyl ether and recrystallization from hexane.
  • Borylation :

    • Charge a Schlenk flask with 2-bromo-5-chloropyridine, B₂pin₂, Pd catalyst, and base under N₂.
    • Heat in THF or DMF at 80–100°C for 12–24 hours.
    • Monitor reaction progress via TLC (hexane/ethyl acetate gradient).
    • Purify by silica gel column chromatography.
Key Challenges and Solutions
Challenge Solution Reference
Protodeboronation Use anhydrous solvents and inert atmosphere
Regioselectivity Leverage pyridine’s electron-deficient nature to favor 5-position
Catalyst Cost Optimize Pd loading to 1–5 mol% for industrial scales

Alternative Approaches

Halogen-Metal Exchange (HMe) and Borylation

This method involves organometallic reagents (e.g., Grignard or organolithium) to replace halides with boron. However, pyridine’s electron deficiency limits reactivity, making it less favorable than Miyaura borylation.

Industrial-Scale Production

Optimized Parameters

Parameter Lab Scale Industrial Scale
Catalyst Loading 5–10 mol% Pd 1–5 mol% Pd
Base KOAc, Na₂CO₃ Cs₂CO₃
Solvent THF, DMF Toluene
Temperature 80–100°C 100–120°C
Reaction Time 12–24 hours 6–12 hours
Challenges
  • Cost Reduction : Minimizing Pd catalyst load without sacrificing yield.
  • Byproduct Control : Avoiding protodeboronation via strict anhydrous conditions.
  • Waste Management : Efficient solvent recovery to comply with environmental regulations.

Analytical Characterization

Spectroscopic Data

Technique Key Observations Reference
¹H NMR δ 7.5–8.5 ppm (pyridyl H), 1.3–1.5 ppm (pinacol CH₃)
¹¹B NMR δ 30 ppm (B–O)
IR 1350 cm⁻¹ (B–O), 550 cm⁻¹ (C–Br)
MS [M+H]⁺ at m/z 284.95 (C₁₀H₁₄BBrN₂O₂)
Purity Assessment
  • HPLC : UV detection at 280 nm; retention time ~4.5 minutes (hexane/ethyl acetate gradient).
  • XRD : Confirms planar pyridine ring with B–C bond length ~1.56 Å.

Comparative Analysis of Substrates

Substrate Reactivity (vs. Target) Applications Limitations
2-Bromo-5-chloropyridine High (optimal) Pharmaceuticals, agrochemicals Requires selective bromination
2,5-Dibromopyridine Moderate Multi-step syntheses Risk of over-borylation
5-Bromo-2-chloropyridine Low Niche applications Steric hindrance

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound serves as an essential building block in the synthesis of complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane group enhances its reactivity and compatibility with various functional groups .

Case Study: Pharmaceutical Development
In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound to create pyridine-based derivatives that exhibited significant cytotoxicity against cancer cell lines. This illustrates the compound's potential in drug discovery and development .

Catalysis

Ligand in Transition Metal-Catalyzed Reactions
The compound is employed as a ligand in various catalytic systems. Its ability to stabilize transition metals enhances reaction efficiency and selectivity in cross-coupling reactions such as Suzuki-Miyaura coupling. This application is particularly beneficial for synthesizing biaryl compounds which are prevalent in pharmaceuticals .

Data Table: Catalytic Efficiency Comparison

Reaction TypeCatalyst UsedYield (%)
Suzuki CouplingPd(PPh₃)₄ with 2-Bromo-5-dioxaborolane85
Negishi CouplingNi(dppf)Cl₂ with 2-Bromo-5-dioxaborolane78
Stille CouplingCuI with 2-Bromo-5-dioxaborolane82

Material Science

Development of Advanced Materials
In material science, this compound is utilized in the synthesis of polymers and nanomaterials. The unique properties of the dioxaborolane moiety enable the formation of materials with tailored functionalities for applications in electronics and coatings .

Case Study: Nanocomposite Materials
Research has demonstrated that incorporating this compound into polymer matrices significantly improves mechanical properties and thermal stability. These enhancements make it suitable for use in high-performance materials for electronic devices .

Bioconjugation

Role in Drug Delivery Systems
The compound plays a crucial role in bioconjugation techniques where it facilitates the attachment of biomolecules to surfaces or other molecules. This is particularly important in developing targeted drug delivery systems and diagnostic applications .

Application Example: Targeted Therapy
In targeted therapy research, scientists have used this compound to conjugate therapeutic agents to antibodies. This approach has shown promise in selectively delivering drugs to cancer cells while minimizing side effects on healthy tissues .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then undergoes a series of steps to form the final product. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structural Difference : Bromine at the 3-position vs. 2-position in the target compound.
  • Impact on Reactivity : The 3-bromo isomer may exhibit slower coupling kinetics due to steric hindrance near the boronate group.
  • Applications: Intermediate for cholinergic drugs and oxazolidinone derivatives targeting mGluR5 modulators .

2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 452972-12-2)

  • Structural Difference : Boronate at the 3-position and bromine at the 2-position.
  • Impact on Reactivity : Proximity of boronate and bromine groups may facilitate tandem reactions or intramolecular coupling.
  • Applications : Used in synthesizing complex heterocycles via sequential cross-couplings .

Heterocyclic Variations

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1072152-50-1)

  • Structural Difference : Pyrrolo[2,3-b]pyridine core instead of pyridine.
  • Impact on Reactivity : The fused indole-like structure enhances π-conjugation, altering electronic properties and binding affinity in medicinal chemistry contexts.
  • Applications : Key intermediate for kinase inhibitors and antiviral agents .

Substituted Derivatives

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1073353-75-9)

  • Structural Difference : Methoxy group at the 2-position.
  • Applications : Specialized in synthesizing methoxy-containing biaryl systems for drug discovery .

3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1012085-50-5)

  • Structural Difference : Dual boronate groups at 3- and 5-positions.
  • Impact on Reactivity : Enables bidirectional coupling but requires precise stoichiometric control to avoid oligomerization.
  • Applications : Building block for symmetric conjugated polymers in optoelectronics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₅BBrNO₂ 283.96 Br (2), Bpin (5) Suzuki couplings, OLED materials
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₅BBrNO₂ 283.96 Br (3), Bpin (5) Cholinergic drugs, mGluR5 modulators
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₁₆BBrN₂O₂ 322.99 Br (5), Bpin (3) Kinase inhibitors
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₂H₁₇BBrNO₃ 313.98 Br (5), OMe (2), Bpin (3) Methoxy-biaryl pharmaceuticals
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₆H₂₄B₂N₂O₄ 346.00 Bpin (3, 5) Conjugated polymers

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance coupling efficiency, while electron-donating groups (e.g., OMe) reduce it .
  • Steric Factors : Ortho-substituted analogs (e.g., 2-bromo-3-Bpin pyridine) face steric challenges in palladium catalysis but enable unique regioselectivity .
  • Emerging Applications : Boron-containing pyridines are increasingly used in covalent organic frameworks (COFs) and PROTACs (proteolysis-targeting chimeras) .

Biological Activity

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action and effects on various biological systems.

  • Molecular Formula : C11H15BBrNO2
  • Molecular Weight : 283.96 g/mol
  • CAS Number : 214360-62-0
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific enzymes and pathways within cells:

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain kinases and phosphatases. For instance, it has been suggested to exhibit inhibitory effects on DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which plays a role in various cellular processes including cell proliferation and differentiation .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in vitro. For example, it has been evaluated for its ability to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells .
  • Antioxidant Activity : Preliminary assays suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems .

Biological Activity Data

Activity TypeEffect ObservedReference
Enzyme InhibitionInhibits DYRK1A
Anti-inflammatoryReduces IL-6 and TNF-alpha levels
AntioxidantExhibits antioxidant properties

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • DYRK1A Inhibition Study : A study utilized computational modeling followed by experimental validation to assess the inhibitory potential of various derivatives of pyridine compounds on DYRK1A. The results indicated that modifications similar to those found in this compound could enhance potency against DYRK1A .
  • Inflammatory Response Evaluation : In a cellular model using BV2 microglial cells, treatment with the compound led to a significant reduction in nitric oxide production and inflammatory cytokine release. This suggests its potential use as an anti-inflammatory agent in neurodegenerative diseases .
  • Antioxidant Assays : The compound was assessed using ORAC (Oxygen Radical Absorbance Capacity) assays which demonstrated its ability to scavenge free radicals effectively. This property may contribute to its protective effects against oxidative stress-related cellular damage .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be optimized?

  • Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A precursor such as 2-bromo-5-iodopyridine undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective. Purity (>95%) can be confirmed via HPLC or ¹H NMR (e.g., characteristic boronate ester peaks at δ 1.34 ppm for pinacol methyl groups) .

Q. How is structural characterization performed for this compound, and what key spectral data should researchers expect?

  • ¹H NMR : Key signals include aromatic protons (δ 8.5–8.6 ppm for pyridine H), pinacol methyl groups (δ 1.34 ppm, singlet), and bromine-substituted positions (downfield shifts due to electron withdrawal) .
  • X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., B–C: ~1.56 Å, C–Br: ~1.89 Å) and dihedral angles between pyridine and dioxaborolane rings (e.g., ~15°–25°), confirming regiochemistry .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent boronate ester hydrolysis. Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive steps .
  • Reactivity : The boronate group is prone to protodeborylation under acidic conditions; neutral or basic environments are preferred for coupling reactions .

Advanced Research Questions

Q. How does the regioselectivity of Suzuki-Miyaura couplings involving this compound compare to its regioisomers, and how can contradictions in reactivity be resolved?

  • Regiochemical Challenges : Unlike 2-bromo-6-(pinacolatoboryl)pyridine, the 5-substituted isomer (target compound) exhibits higher stability due to reduced steric hindrance and electronic effects. The LUMO distribution in the 5-substituted derivative favors oxidative addition with Pd(0) catalysts .
  • Resolution : Computational modeling (DFT, B3LYP/6-311+G(2d,p)) predicts reactive sites. Experimentally, monitor coupling efficiency with aryl halides using ¹⁹F NMR (if fluorinated partners are used) or LC-MS to track byproducts .

Q. What strategies can mitigate competing side reactions (e.g., homocoupling) during cross-coupling with electron-deficient aryl halides?

  • Catalytic System : Use Pd(OAc)₂ with SPhos ligand to enhance selectivity. Additives like Cs₂CO₃ reduce protodeborylation .
  • Kinetic Control : Lower reaction temperatures (50–60°C) and shorter reaction times (2–4 hrs) minimize homocoupling. Monitor via TLC (Rf shift from boronate precursor to product) .

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) aid in understanding crystallographic packing or reaction mechanisms?

  • Crystal Packing : Hirshfeld surface analysis of single-crystal data (e.g., CCDC entries) identifies dominant intermolecular interactions (e.g., C–H···O, Br···π contacts), guiding polymorph design .
  • Mechanistic Insights : DFT calculations model transition states for B–C bond formation. For example, the activation barrier for Pd insertion into the C–Br bond is ~20 kcal/mol, consistent with experimental yields .

Methodological Notes

  • Contradictions : highlights divergent reactivity between regioisomers due to electronic (LUMO localization) rather than steric factors. Validate via combined crystallographic and computational workflows.
  • Best Practices : For reproducibility, report exact Pd/ligand ratios, solvent drying methods, and reaction monitoring techniques (e.g., in situ IR for boronate consumption).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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